molecular formula C4H12Cl2N2O B1445804 3-(Aminomethyl)oxetan-3-amine dihydrochloride CAS No. 1609345-94-9

3-(Aminomethyl)oxetan-3-amine dihydrochloride

Cat. No. B1445804
Key on ui cas rn: 1609345-94-9
M. Wt: 175.05 g/mol
InChI Key: UMVLEUYAOATFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422285B2

Procedure details

585 mg (2.07 mmol) of 3-(aminomethyl)-N,N-dibenzyloxetane-3-amine [synthesis described in: US2008/103183 A1, 2008; p. 48] were initially charged in ethanol (29.2 ml), and 441 mg (0.41 mmol) of 10% palladium on activated carbon and 6.3 ml (62.2 mmol) of cyclohexene were added. The reaction mixture was stirred under reflux for 8 h. Subsequently, the reaction mixture was filtered through a Millipore® filter and washed with methanol, and the filtrate was admixed with 2.6 ml (5.2 mmol) of 2 M hydrogen chloride in diethyl ether, concentrated and dried under high vacuum. This gave 423 mg (87% of theory, purity 75%) of the target compound.
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
441 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1([N:7](CC2C=CC=CC=2)CC2C=CC=CC=2)[CH2:6][O:5][CH2:4]1.C1CCCCC=1.[ClH:28]>C(O)C.[Pd].C(OCC)C>[ClH:28].[ClH:28].[NH2:1][CH2:2][C:3]1([NH2:7])[CH2:6][O:5][CH2:4]1 |f:6.7.8|

Inputs

Step One
Name
Quantity
585 mg
Type
reactant
Smiles
NCC1(COC1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
29.2 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
6.3 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
441 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Subsequently, the reaction mixture was filtered through a Millipore®
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
Smiles
Cl.Cl.NCC1(COC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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